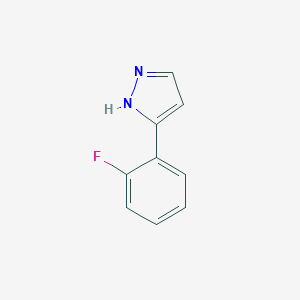

3-(2-Fluorophenyl)-1H-pyrazole

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “3-(2-Fluorophenyl)-1H-pyrazole” are not explicitly mentioned in the available resources .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Crystal Structures

Pyrazole compounds, including variations with fluorophenyl groups, have been synthesized and characterized for their crystal structures. These compounds are important in understanding molecular configurations and dihedral angles in crystallography, providing insights into molecular interactions and stability (Loh et al., 2013).

Antibacterial Applications

Research has shown the potential of pyrazole derivatives, including those with fluorophenyl components, as antibacterial agents. These compounds have been tested against various bacterial species, showing promising antibacterial activity. This application is significant in the development of new antibacterial drugs (Desai et al., 2020).

Antimicrobial and Antitubercular Activities

The antimicrobial properties of 1,5-diaryl pyrazole derivatives have been explored, with compounds like 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides showing effectiveness against bacterial and fungal species. Additionally, N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles have been synthesized and evaluated for their antimycobacterial activity, offering potential in treating tuberculosis (Ragavan et al., 2010); (Khunt et al., 2012).

Molecular Docking Studies

Molecular docking studies of pyrazole compounds, including those with fluorophenyl groups, have been conducted to understand their interactions with biological targets. This research is crucial in drug design, providing insights into the binding mechanisms and potential efficacy of these compounds (Desai et al., 2020).

Fluorescence and Optical Applications

Pyrazole compounds, including those with fluorophenyl groups, have been explored for their fluorescence and optical properties. These properties are significant in the development of new materials for optical applications and sensors (Yang et al., 2005).

Anticancer Research

3-(4-Fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. This research is crucial in the development of new anticancer drugs, particularly in targeting specific cancer types (Guo et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as the mitochondrial-targeted furazano [3,4-b]pyrazine named bam15, selectively reduce bioenergetic coupling efficiency . Another compound, N-({(2S)-1-[(3R)-3-AMINO-4-(2-FLUOROPHENYL)BUTANOYL]PYRROLIDIN-2-YL}METHYL)BENZAMIDE, targets Dipeptidyl peptidase 4 .

Mode of Action

For instance, the compound BAM15 increases proton leak and over time, diminishes cell proliferation, migration, and ATP production .

Biochemical Pathways

For example, a study on medium for organ culture revealed differences in the expression of some compounds, with a total of 173 metabolites annotated and 36 pathways enriched by pathway analysis .

Pharmacokinetics

The terminal elimination half-life and plasma clearance values were 73.6 min and 0.482 L/min/kg, respectively .

Result of Action

For instance, BAM15 was found to decrease mitochondrial membrane potential, induce apoptosis, and accumulate reactive oxygen species in cells .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(2-Fluorophenyl)-1H-pyrazole in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNGOFHHOGORBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379189 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-32-2 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)

![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)